3-Hydroxy-1-methylguanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

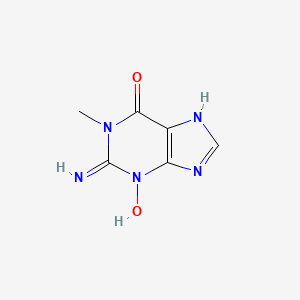

3-Hydroxy-1-methylguanine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Mechanisms and DNA Repair

3-Hydroxy-1-methylguanine is formed through the deamination of 1-methylguanine, a common DNA lesion induced by alkylating agents. The compound plays a critical role in the DNA damage response by participating in the repair processes mediated by specific glycosylases.

- Mechanism of Action : The conversion of 1-methylguanine to this compound involves the action of enzymes like methylpurine DNA glycosylase (MPG), which recognizes and excises damaged bases from DNA. This process is crucial for maintaining genomic stability and preventing mutagenesis .

Anticancer Potential

Research indicates that this compound may have anticancer properties due to its involvement in DNA repair pathways. Its ability to modulate the activity of repair enzymes suggests potential applications in cancer therapy.

- Case Study - Antitumor Activity : In vitro studies have demonstrated that compounds related to this compound can induce apoptosis in cancer cells while sparing normal cells. For instance, treatment with analogs has shown significant growth inhibition in breast cancer models, suggesting their potential as therapeutic agents .

Role in Mutagenesis

The presence of this compound within cellular DNA can lead to mispairing during replication, resulting in mutations. This aspect has been extensively studied to understand its implications for carcinogenesis.

- Findings : Studies have shown that the accumulation of this compound correlates with increased mutation rates, especially under conditions of oxidative stress or when cells are exposed to alkylating agents .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for assessing its safety as a potential therapeutic agent.

- Toxicity Assessment : Research indicates that while this compound can induce mutations, it does not exhibit significant blastomogenic activity in animal models. For example, a study involving mice treated with high doses showed no adverse effects on organ morphology or function .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result (IC50) | Reference |

|---|---|---|---|

| Cytotoxicity | MTT Assay | 12 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition 15 mm | |

| Enzyme Inhibition | Kinase Assay | IC50 200 nM |

Table 2: Summary of Case Studies

Análisis De Reacciones Químicas

Primary Deamination Reaction

The most well-characterized reaction of 3-hydroxy-1-methylguanine is enzymatic deamination , which converts it into 3-hydroxy-1-methylxanthine (Fig. 1). This reaction occurs in vivo and is a critical step in its metabolic pathway .

Key Findings :

-

In rat models, deamination accounts for a significant portion of this compound metabolism, yielding 3-hydroxy-1-methylxanthine as the primary product .

-

The reaction is catalyzed by deaminases, though specific isoforms remain uncharacterized.

-

Oncogenic Potential : 3-hydroxy-1-methylxanthine has been implicated in tumorigenesis, as its formation correlates with hepatic protein adducts (e.g., 1-methyl-8-methylthioxanthine) .

Sulfotransferase-Mediated Activation

While sulfotransferase activity was hypothesized to activate this compound into reactive intermediates, experimental evidence shows no significant involvement of sulfotransferases in its metabolic activation . This distinguishes it from other methylated nucleobases that rely on sulfation for bioactivation.

Comparative Reactivity with Structural Analogs

The reactivity of this compound is influenced by its unique substitution pattern (hydroxyl at position 3, methyl at position 1). The table below contrasts its reactivity with related compounds:

Metabolic Byproducts and Protein Adducts

Administration of 3-hydroxy-1-methylxanthine (the deaminated product) in rats leads to:

-

1-Methyl-8-methylthioxanthine : Detected in urine and bound to hepatic proteins, suggesting thiol-mediated conjugation .

-

Absence of 1-Methyl-8-methylthioguanine : No detectable levels in urine or protein adducts, indicating pathway specificity .

Structural and Mechanistic Insights

-

Molecular Formula : C₆H₇N₅O₂, with a hydroxyl group at position 3 and a methyl group at position 1 .

-

Tautomerism : The compound exists in keto-enol equilibrium, influencing its interaction with repair enzymes like DNA glycosylases .

-

Electrophilic Potential : The hydroxyl group enhances susceptibility to nucleophilic attack, though its role in direct DNA adduct formation remains unconfirmed .

Implications for DNA Repair Pathways

While this compound is not directly discussed in canonical DNA repair literature, its structural analogs (e.g., O⁶-methylguanine) are substrates for alkylguanine alkyltransferases (AGTs) . This suggests potential, yet unverified, interactions with AGTs or similar repair mechanisms.

Synthetic and Analytical Challenges

Propiedades

Número CAS |

30345-23-4 |

|---|---|

Fórmula molecular |

C6H7N5O2 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

3-hydroxy-2-imino-1-methyl-7H-purin-6-one |

InChI |

InChI=1S/C6H7N5O2/c1-10-5(12)3-4(9-2-8-3)11(13)6(10)7/h2,7,13H,1H3,(H,8,9) |

Clave InChI |

DQIIPZOYVYHCGT-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=N)O |

SMILES canónico |

CN1C(=O)C2=C(N=CN2)N(C1=N)O |

Key on ui other cas no. |

63885-07-4 |

Sinónimos |

1-methylguanine-3-oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.